Cas no 2138267-53-3 (1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-)

1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-, is a specialized organic compound featuring a butanone backbone substituted with a 3-amino-4-(4-fluorophenyl)piperidinyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and fine chemical synthesis. The presence of both amino and fluorophenyl functionalities enhances its versatility as an intermediate, enabling selective modifications for targeted applications. The fluorine substituent may improve metabolic stability and binding affinity in bioactive molecules, while the piperidine ring offers conformational rigidity. Suitable for controlled reactions under optimized conditions, this compound is valued for its synthetic flexibility in constructing complex molecular architectures. Handling requires standard precautions for ketones and amines.
1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]- structure
2138267-53-3 structure
Product Name:1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-
CAS No:2138267-53-3
MF:C15H21FN2O
MW:264.338447332382
CID:5261036
Update Time:2025-06-23

1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-
    • Inchi: 1S/C15H21FN2O/c1-2-3-15(19)18-9-8-13(14(17)10-18)11-4-6-12(16)7-5-11/h4-7,13-14H,2-3,8-10,17H2,1H3
    • InChI Key: BJPXJRAALQVDOH-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=C(F)C=C2)C(N)C1)(=O)CCC

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Additional information on 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-

Introduction to 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]- (CAS No. 2138267-53-3)

1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-, is a specialized chemical compound characterized by its complex molecular structure and significant potential in pharmaceutical research. This compound, identified by the CAS number 2138267-53-3, has garnered attention due to its unique pharmacological properties and its role in the development of innovative therapeutic agents.

The molecular structure of this compound consists of a butanone backbone modified with a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and an amino group at the 3-position. This arrangement imparts specific interactions with biological targets, making it a valuable scaffold for drug discovery. The presence of both fluorine and amino functional groups enhances its binding affinity and selectivity, which are critical factors in medicinal chemistry.

In recent years, there has been a growing interest in designing molecules that incorporate fluorine atoms, as they can significantly influence the pharmacokinetic and pharmacodynamic properties of drugs. The fluorine atom in the 4-fluorophenyl moiety of this compound contributes to its metabolic stability and lipophilicity, which are desirable traits for an effective pharmaceutical agent. Additionally, the piperidine ring is known for its ability to mimic natural amino acid structures, facilitating interactions with biological receptors.

The amino group at the 3-position of the piperidine ring provides a site for further chemical modification, allowing for the development of derivatives with enhanced therapeutic efficacy. This flexibility makes 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-, a versatile intermediate in synthetic chemistry and a promising candidate for various pharmacological applications.

Recent studies have highlighted the potential of this compound in addressing neurological disorders. The combination of the piperidine scaffold and the fluorophenyl group suggests that it may interact with neurotransmitter receptors, making it a candidate for treatments targeting conditions such as depression, anxiety, and cognitive impairments. The unique structural features of this molecule may also contribute to its ability to cross the blood-brain barrier, which is essential for central nervous system therapies.

Moreover, the compound's design aligns with current trends in drug development towards targeted therapies. By incorporating specific functional groups that enhance binding affinity and selectivity, researchers aim to minimize side effects and improve patient outcomes. The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process, allowing for rapid optimization of lead compounds like 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]-.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to streamline the process. These techniques not only improve efficiency but also reduce waste, aligning with green chemistry principles.

In conclusion, 1-Butanone, 1-[3-amino-4-(4-fluorophenyl)-1-piperidinyl]- (CAS No. 2138267-53-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in treating neurological disorders make it a compelling subject of research. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.

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